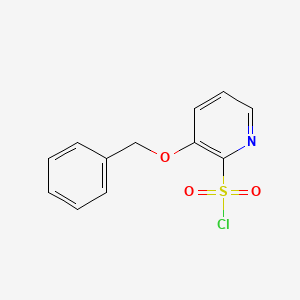

3-(Benzyloxy)pyridine-2-sulfonyl chloride

説明

Significance of Pyridine (B92270) Sulfonyl Chlorides as Chemical Intermediates and Building Blocks

Pyridine sulfonyl chlorides are a class of compounds that serve as fundamental building blocks in numerous organic synthesis pathways. nbinno.com Their importance is particularly pronounced in the pharmaceutical sector, where they function as key intermediates in the creation of active pharmaceutical ingredients (APIs). nbinno.comnbinno.com For instance, pyridine-3-sulfonyl chloride is a critical component in the synthesis of the drug Vonoprazan Fumarate. nbinno.comnbinno.com The reliable reactivity and high purity of these intermediates are crucial for ensuring the consistency and efficacy of the final drug products. nbinno.com Their ability to be incorporated into intricate molecular structures facilitates the development of novel and complex molecules. nbinno.com

Overview of Sulfonyl Chlorides as Electrophiles in Organic Synthesis

Sulfonyl chlorides (RSO₂Cl) are recognized as powerful and highly reactive electrophiles in the field of organic synthesis. fiveable.menih.gov This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group. fiveable.me This characteristic allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide variety of nucleophiles, including alcohols, amines, and thiols. fiveable.me

These reactions are foundational for introducing the sulfonyl group into organic molecules, leading to the formation of important functional groups:

Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines. fiveable.mewikipedia.org The sulfonamide linkage is a prevalent motif in a large number of biologically active compounds and pharmaceutical drugs. fiveable.menih.gov

Sulfonate Esters: Resulting from the reaction with alcohols. fiveable.mewikipedia.org These esters are valuable intermediates in further synthetic transformations. fiveable.me

Sulfones: Can be produced through reactions with organometallic reagents or other carbon nucleophiles. wikipedia.org

The versatility of sulfonyl chlorides makes them indispensable tools for creating diverse molecular frameworks and for the late-stage functionalization of complex molecules in drug discovery. nih.gov

Importance of the Benzyloxy Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in over 7,000 existing drug molecules. nih.govresearchgate.net As a nitrogen-bearing heterocycle, it can alter physicochemical properties, improve cellular permeability, and address protein binding challenges. nih.gov The pyridine nucleus is a core component of numerous drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net

The attachment of a benzyloxy group to the pyridine scaffold introduces additional properties beneficial for drug design. The benzyloxy moiety can enhance interactions with biological targets, potentially through hydrophobic or pi-stacking interactions. Furthermore, it can influence the compound's metabolic stability and pharmacokinetic profile. Research into related structures, such as imidazopyridine derivatives bearing a benzyloxyphenyl group, has highlighted their potential as inhibitors of kinases, which are critical enzymes in cellular signaling pathways associated with diseases like cancer. ontosight.ai The combination of the benzyloxy group and the pyridine ring creates a scaffold with significant potential for the development of new therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

3-phenylmethoxypyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCGUZBQMGLOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696018 | |

| Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-11-2 | |

| Record name | 3-(Phenylmethoxy)-2-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxy Pyridine 2 Sulfonyl Chloride and Analogous Pyridine Sulfonyl Chlorides

Traditional Preparations of Sulfonyl Chlorides

Traditional methods for synthesizing sulfonyl chlorides have been the bedrock of organosulfur chemistry for decades. These approaches typically involve the conversion of precursors like sulfonic acids, thiols, or sulfonamides using robust chlorinating agents.

Conversion of Sulfonic Acids via Chlorinating Agents (e.g., POCl₃, SO₂Cl₂)

A classical and widely employed method for preparing sulfonyl chlorides is the direct chlorination of the corresponding sulfonic acids. This transformation is typically achieved using strong chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅).

For the synthesis of pyridine (B92270) sulfonyl chlorides, the corresponding pyridine sulfonic acid is heated, often under reflux conditions, with an excess of the chlorinating agent. For instance, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride by heating it with phosphorus pentachloride and phosphorus oxychloride. Similarly, reacting aromatic sulfonic acids with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) is a common procedure that generates the Vilsmeier reagent in situ, facilitating the conversion.

While effective, these methods often require harsh reaction conditions, such as high temperatures, and the use of corrosive and hazardous reagents, which can pose challenges for substrates with sensitive functional groups and generate significant chemical waste.

| Starting Material | Chlorinating Agent(s) | Key Conditions | Product |

| Pyridine-3-sulfonic acid | PCl₅ / POCl₃ | Reflux | Pyridine-3-sulfonyl chloride |

| Aromatic sulfonic acids | SOCl₂ / DMF | Heating | Aromatic sulfonyl chloride |

| Aromatic sulfonic acids | PCl₅ | Heating (150°C) | Aromatic sulfonyl chloride |

Oxidative Chlorination of Thiol Precursors

The oxidative chlorination of thiols or their disulfide derivatives is another fundamental route to sulfonyl chlorides. This method involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom. A variety of oxidizing and chlorinating systems have been developed for this purpose.

Common reagents include chlorine gas (Cl₂) in an aqueous medium, which can be harsh and difficult to handle in a laboratory setting. Milder and more convenient alternatives have been developed. For example, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides under mild, room temperature conditions. mit.edu This method has been successfully applied to aromatic, heterocyclic, and aliphatic thiols. mit.edu

Another green approach involves the use of sodium chlorite (B76162) (NaClO₂) in water, which allows for the oxidative chlorination of azaarenethiols, including pyridine-2-thiol, to their corresponding sulfonyl chlorides in good yields with simple purification. nih.gov N-Chlorosuccinimide (NCS) in combination with a chloride source has also been effectively used for the in-situ generation of sulfonyl chlorides from thiols. sigmaaldrich.com

| Thiol Precursor | Reagent System | Solvent | Key Advantage |

| Azaarenethiols | NaClO₂ | Water | Green solvent, simple purification nih.gov |

| Various Thiols | H₂O₂ / SOCl₂ | Acetonitrile | Fast, mild conditions, high yields mit.edu |

| Thiols/Disulfides | N-Chlorosuccinimide (NCS) | Various | In-situ generation for one-pot reactions sigmaaldrich.com |

Reaction of Pyridine Sulfonamides with Chlorinating Agents

While the synthesis of sulfonamides from sulfonyl chlorides is a ubiquitous reaction, the reverse transformation—converting a stable sulfonamide back into a reactive sulfonyl chloride—is less common but synthetically valuable, particularly for late-stage functionalization of complex molecules. Traditional methods for cleaving the robust S-N bond of a sulfonamide are often harsh.

However, modern methodologies have emerged that enable this conversion under milder conditions. A notable example is the use of a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating agent. nih.gov This reagent activates the otherwise poorly nucleophilic NH₂ group of a primary sulfonamide, facilitating its conversion into a sulfonyl chloride in the presence of a chloride source like magnesium chloride (MgCl₂). nih.gov This method is distinguished by its mild reaction conditions and high selectivity, tolerating a wide array of functional groups, which makes it suitable for modifying complex, drug-like molecules bearing a primary sulfonamide moiety. nih.gov

Advanced and Green Synthetic Strategies

In response to the limitations of traditional methods, recent research has focused on developing more advanced, efficient, and environmentally benign strategies for the synthesis of sulfonyl chlorides. These approaches often feature milder reaction conditions, greater functional group tolerance, and improved safety profiles.

Sandmeyer-Type Chlorosulfonylation from Pyridine Amines

The Sandmeyer reaction, a cornerstone of aromatic chemistry, traditionally involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, catalyzed by a copper(I) salt. researchgate.netwikipedia.org A powerful modification of this reaction allows for the synthesis of aryl and heteroaryl sulfonyl chlorides directly from the corresponding amines. This process is particularly valuable as it utilizes readily available and often inexpensive amine precursors and installs the chlorosulfonyl group with perfect regiocontrol. mdpi.com

The classical Meerwein modification of the Sandmeyer reaction involved reacting a diazonium salt with sulfur dioxide (SO₂) in the presence of copper chloride (CuCl₂). mdpi.com However, the use of gaseous and toxic SO₂ presents significant handling challenges. A significant advancement in this area is the use of stable, solid SO₂ surrogates, such as DABSO (the adduct of DABCO and SO₂). nih.gov This allows the reaction to be performed more safely and conveniently. nih.govnih.gov The reaction can be applied to a wide range of anilines and heteroaromatic amines, including substituted aminopyridines, to generate the corresponding sulfonyl chlorides in high yields. nih.govnih.gov

In Situ Generation and Reactivity of Diazonium Salt Intermediates

A key aspect of modern Sandmeyer-type reactions is the in situ generation of the highly reactive and potentially unstable diazonium salt intermediate. nih.gov This avoids the need to isolate the often explosive diazonium salt, making the process inherently safer and more suitable for larger-scale synthesis. nih.gov

Copper-Catalyzed Processes Utilizing Sulfur Dioxide Surrogates (e.g., DABSO)

Copper-catalyzed reactions have emerged as a powerful tool for the formation of sulfonyl-containing compounds. These methods often utilize stable, solid sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which safely release SO2 under reaction conditions. While the direct synthesis of isolated pyridine sulfonyl chlorides via this method is less commonly detailed, copper catalysis is instrumental in one-pot syntheses of pyridine sulfonamides and related structures where a sulfonyl chloride is a presumed intermediate.

For instance, copper-catalyzed multicomponent reactions can couple aryl precursors, such as aryl boronic acids or hydrazines, with an SO2 source and an amine to directly yield sulfonamides. acs.orgresearchgate.net A similar strategy involving the copper(I)-catalyzed insertion of sulfur dioxide from DABSO into (2-alkynylaryl)boronic acids leads to the formation of benzo[b]thiophene 1,1-dioxides, proceeding through a sulfonylative cyclization. researchgate.net These transformations highlight the utility of copper catalysts in activating aryl precursors for sulfonylation, a strategy applicable to functionalized pyridine substrates for the generation of analogous sulfonyl chloride intermediates in situ.

Table 1: Examples of Copper-Catalyzed Sulfonylation Reactions

| Catalyst | SO2 Source | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Cu(I) salts | DABSO | Hydrazines, Amines | Sulfonamides | researchgate.net |

| Cu(I) acetate | DABSO | (2-Alkynylaryl)boronic acids | Benzo[b]thiophene 1,1-dioxides | researchgate.net |

Late-Stage Sulfonyl Chloride Formation from Sulfonamides

The conversion of primary sulfonamides into sulfonyl chlorides is a valuable transformation, particularly in late-stage functionalization of complex molecules where the sulfonamide group is often more stable and synthetically accessible than the corresponding sulfonyl chloride. nih.govmdpi.comresearchgate.net

A robust and highly chemoselective method for converting primary sulfonamides to sulfonyl chlorides employs the pyrylium salt, 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF4). nih.govmdpi.comnih.gov This reagent activates the otherwise poorly nucleophilic NH2 group of the sulfonamide. mdpi.comresearchgate.net In the presence of a simple chloride source, such as magnesium chloride (MgCl2), the activated intermediate undergoes substitution to furnish the corresponding sulfonyl chloride. mdpi.comresearchgate.net

The reaction proceeds under mild conditions, which allows for excellent functional group tolerance, making it suitable for the derivatization of densely functionalized molecules and medicinally relevant compounds. nih.govmdpi.com This method repurposes the traditionally stable sulfonamide group into a versatile electrophilic handle for further synthetic modifications. researchgate.net

Table 2: Pyry-BF4 Mediated Sulfonyl Chloride Formation

| Activating Agent | Chloride Source | Solvent | Temperature | Outcome | Ref. |

|---|

Direct conversion strategies aim to transform a functional group into a sulfonyl chloride in a single, efficient step. The aforementioned Pyry-BF4 method is a prime example of a direct conversion from a sulfonamide. mdpi.com Another significant class of direct conversion involves the oxidative chlorination of thio-derivatives, such as thiols.

These methods bypass the need to first synthesize and isolate precursors like sulfonic acids or sulfonamides. A highly reactive reagent system composed of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) can directly convert aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides. The reactions are often extremely fast, occurring at room temperature with high efficiency and excellent yields. An alternative system using H2O2 with zirconium tetrachloride (ZrCl4) also achieves the rapid and high-yielding synthesis of sulfonyl chlorides from thiols and disulfides. These approaches offer a practical and scalable alternative to traditional methods.

Generation from Sulfinate Salts (e.g., Sodium Pyridine-2-sulfinate)

Sulfinate salts are excellent precursors for the synthesis of sulfonyl chlorides. The oxidation of a sulfinate salt with a suitable chlorinating agent provides a direct and clean route to the target compound. For example, pyridine-2-sulfonyl chloride can be generated in situ by treating a suspension of sodium pyridine-2-sulfinate with N-chlorosuccinimide (NCS) in a solvent like dichloromethane. The reaction is typically rapid, and the resulting crude sulfonyl chloride solution can be used directly for subsequent reactions, such as coupling with amines to form sulfonamides. This methodology is advantageous due to the stability of the sulfinate salt starting materials and the mild reaction conditions required for the conversion.

Photocatalytic Synthesis from Thio-Derivatives

Visible-light photocatalysis has emerged as a sustainable and powerful platform for organic synthesis. This approach has been applied to the synthesis of sulfonyl chlorides from various precursors. nih.gov Specifically, the photocatalytic oxidative chlorination of aromatic thiols and arylthioacetates has been reported as a viable method for producing sulfonyl chlorides. nih.gov Although this strategy can be limited by the availability of starting materials and tolerance to harsh reaction media, it represents a modern approach to sulfonyl chloride synthesis. nih.gov While specific examples for pyridine thio-derivatives are not extensively detailed, the established reactivity of aryl thiols under photocatalytic conditions suggests the applicability of this method to the synthesis of pyridine sulfonyl chlorides. nih.gov

Phosphorus Pentachloride-Mediated Chlorination of Pyridine-3-sulfonic Acid in Specific Solvents

A classic and widely used method for the preparation of sulfonyl chlorides is the chlorination of the corresponding sulfonic acid. For the synthesis of pyridine-3-sulfonyl chloride, this is commonly achieved by reacting pyridine-3-sulfonic acid with a strong chlorinating agent such as phosphorus pentachloride (PCl5).

The reaction is often performed using phosphorus oxychloride (POCl3) as a solvent, and the mixture is heated to reflux for several hours. The PCl5 acts as the chlorinating agent, converting the sulfonic acid group (-SO3H) into the sulfonyl chloride group (-SO2Cl). Following the reaction, the excess POCl3 and PCl5 can be removed by distillation. This robust method provides the desired pyridine-3-sulfonyl chloride in high yield, which can then be purified. While effective, this method uses harsh reagents and high temperatures.

Table 3: Chlorination of Pyridine-3-sulfonic Acid

| Reagents | Conditions | Yield | Ref. |

|---|---|---|---|

| Phosphorus pentachloride, Phosphorus oxychloride | Heated to reflux for 3 hours | 94% |

Utilizing Trichloroacetonitrile (B146778) and Triphenylphosphine (B44618) for Sulfonic Acid Conversion

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental transformation in organic synthesis. While classical methods often employ harsh reagents such as phosphorus pentachloride or thionyl chloride, the demand for milder conditions, compatible with sensitive functional groups, has led to the exploration of alternative reagent systems. One such system involves the use of trichloroacetonitrile in combination with triphenylphosphine. This methodology provides a valuable alternative for the synthesis of sulfonyl chlorides from their corresponding sulfonic acids under neutral and mild conditions, which is particularly advantageous for complex or sensitive substrates. researchgate.net

The reaction proceeds through the activation of the sulfonic acid by the reagent combination. It is proposed that triphenylphosphine and trichloroacetonitrile react to form a reactive phosphonium (B103445) intermediate. This intermediate then activates the sulfonic acid, facilitating its conversion to the sulfonyl chloride. This process avoids the strongly acidic and high-temperature conditions associated with more traditional chlorinating agents.

Detailed research findings on the application of this specific methodology to 3-(benzyloxy)pyridine-2-sulfonic acid are not extensively documented in publicly available literature. However, the general utility of the trichloroacetonitrile and triphenylphosphine system for the chlorination of sulfonic acids in complex molecular settings suggests its potential applicability for the synthesis of 3-(benzyloxy)pyridine-2-sulfonyl chloride and its analogs. researchgate.net The mild nature of this reagent system would be particularly beneficial for a substrate like 3-(benzyloxy)pyridine-2-sulfonic acid, which contains a potentially labile benzyloxy group.

Below is a generalized representation of this synthetic approach and a table outlining the key components and considerations for this type of reaction, based on its application to other complex sulfonic acids.

General Reaction Scheme:

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur

The core reactivity of this compound is characterized by nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the cleavage of the sulfur-chlorine bond and the formation of a new bond between sulfur and the incoming nucleophile.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant pharmacological importance. This compound readily reacts with a wide range of amines in the presence of a base to afford the corresponding sulfonamides. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. nih.gov

This compound is expected to react efficiently with various heterocyclic amines to yield N-heterocyclic pyridine-2-sulfonamides. While specific examples for this compound are not extensively detailed in the cited literature, the general reactivity of sulfonyl chlorides is well-established. ivychem.comresearchgate.net For instance, reactions with cyclic secondary amines such as morpholine or piperidine proceed smoothly to give the corresponding sulfonamide derivatives. researchgate.netnih.gov These reactions are typically conducted in a suitable solvent like dichloromethane or pyridine at room temperature. researchgate.netresearchgate.net

The general scheme for this reaction is as follows:

Image of the reaction of this compound with a generic heterocyclic amine (e.g., morpholine) to form the corresponding sulfonamide.

Table 1: Representative Examples of Sulfonamide Formation from Analogous Sulfonyl Chlorides and Heterocyclic Amines

| Sulfonyl Chloride | Heterocyclic Amine | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Benzene sulfonyl chloride | Morpholine | Pyridine | - | N-(phenylsulfonyl)morpholine | researchgate.net |

| Benzene sulfonyl chloride | Piperidine | Pyridine | Acetone | N-(phenylsulfonyl)piperidine | ivychem.com |

| 2-Chloromethyl-1H-benzimidazole | Morpholine | K₂CO₃ | Acetonitrile | 4-((1H-benzimidazol-2-yl)methyl)morpholine | mdpi.com |

The robust nature of the sulfonylation reaction makes this compound an ideal reagent for parallel synthesis and the generation of sulfonamide libraries for drug discovery. In parallel medicinal chemistry, a common scaffold (the sulfonyl chloride) is reacted with a diverse set of building blocks (amines) in a spatially arrayed format, such as a 96-well plate, to rapidly generate a large number of distinct compounds.

Although specific library syntheses using this compound are not explicitly documented in the provided sources, the methodologies are broadly applicable. Such syntheses typically involve dissolving the sulfonyl chloride in an appropriate solvent (e.g., dichloromethane) and dispensing it into wells containing a library of different amines along with a scavenger resin or a tertiary amine base to neutralize the HCl byproduct. After an appropriate reaction time, a simple workup or filtration yields the desired library of sulfonamides for biological screening.

Reacting this compound with alcohols or phenols in the presence of a base like pyridine yields sulfonate esters. osti.govresearchgate.net This transformation is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions. doubtnut.com The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur. Pyridine is often used both as a base and a solvent. researchgate.netresearchgate.net

The general scheme for this reaction is:

Image of the reaction of this compound with a generic alcohol (ROH) to form the corresponding sulfonate ester.

Table 2: Representative Examples of Sulfonate Ester Formation

| Sulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | (1S,2R)-2-methylcyclopentanol | Pyridine | Dichloromethane | (1S,2R)-2-methylcyclopentyl 4-methylbenzenesulfonate | researchgate.net |

| 2,4,6-Trimethylbenzene-1-sulfonyl chloride | Phenol | Pyridine | Dichloromethane | Phenyl 2,4,6-trimethylbenzenesulfonate | researchgate.net |

| 4-Nitrobenzene-1-sulfonyl chloride | 3,5-Dimethylphenol | Pyridine | Dichloromethane | 3,5-dimethylphenyl 4-nitrobenzenesulfonate | researchgate.net |

Sulfones can be synthesized from sulfonyl chlorides by reaction with organometallic reagents, such as Grignard reagents (RMgX) or organocuprates (R₂CuLi). researchgate.netresearchgate.net While Grignard reagents are highly reactive, organocuprates are generally considered softer nucleophiles and can offer better selectivity. chemistrysteps.commasterorganicchemistry.com This reaction forms a new carbon-sulfur bond. For a compound like this compound, this reaction would lead to the formation of a 2-pyridyl sulfone. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures. researchgate.net

The general scheme for this reaction is:

Image of the reaction of this compound with a Grignard reagent (RMgX) to form the corresponding sulfone.

Table 3: Representative Examples of Sulfone Formation from Sulfonylpyridines

| Sulfonylpyridine | Grignard Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(p-toluenesulfonyl)pyridine | i-PrMgCl | THF | 2-Isopropyl-4-(p-toluenesulfonyl)pyridine | 56 | researchgate.net |

| 4-(p-toluenesulfonyl)pyridine | PhMgBr | THF | 2-Phenyl-4-(p-toluenesulfonyl)pyridine | 63 | researchgate.net |

| 4-(p-toluenesulfonyl)pyridine | EtMgBr | THF | 2-Ethyl-4-(p-toluenesulfonyl)pyridine | 61 | researchgate.net |

Sulfonyl chlorides can be converted into the corresponding sulfonyl fluorides through a halide exchange (halex) reaction. Sulfonyl fluorides are often more stable and exhibit unique reactivity compared to their chloride counterparts. researchgate.net A common method for this transformation involves treating the sulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). researchgate.net The reaction can be performed in various solvents, including aqueous systems or polar aprotic solvents, sometimes with the aid of a phase-transfer catalyst.

Table 4: Representative Examples of Sulfonyl Fluoride Synthesis from Sulfonyl Chlorides

| Sulfonyl Chloride | Fluorinating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Heteroaromatic sulfonyl chlorides | KHF₂ | Aqueous | Heteroaromatic sulfonyl fluorides | researchgate.net |

| Primary sulfonamides | Pyry-BF₄, MgCl₂, then KF | Two-step, one-pot | Sulfonyl fluorides | researchgate.net |

| Aryl bromides | DABSO, Pd-catalyst, then N-Fluorobenzenesulfonimide | One-pot, two-step | Arylsulfonyl fluorides | researchgate.net |

An exploration into the reactivity of this compound reveals its versatility as a substrate in a range of advanced organic transformations. This article focuses on its involvement in transition metal-catalyzed coupling reactions and transformations driven by radical and electrochemical processes, highlighting the compound's utility in modern synthetic chemistry.

Applications of 3 Benzyloxy Pyridine 2 Sulfonyl Chloride in Advanced Chemical Research

Contributions to Medicinal Chemistry and Drug Discovery

3-(Benzyloxy)pyridine-2-sulfonyl chloride has emerged as a significant scaffold in medicinal chemistry, primarily owing to the versatile reactivity of its sulfonyl chloride group and the biological relevance of the pyridine (B92270) nucleus. While detailed research specifically isolating the contributions of the benzyloxy substituent at the 3-position is specialized, the broader class of pyridine-2-sulfonyl chlorides serves as crucial intermediates in the synthesis of a variety of biologically active molecules. The inherent reactivity of the sulfonyl chloride moiety allows for its facile reaction with a wide range of nucleophiles, including amines, alcohols, and phenols, to generate the corresponding sulfonamides, sulfonates, and sulfonyl ethers. This reactivity is fundamental to its role in creating diverse molecular libraries for drug discovery.

Role as a Privileged Building Block for Biologically Active Molecules

In the realm of medicinal chemistry, a "privileged building block" refers to a molecular scaffold that can be utilized to generate multiple ligands for diverse biological targets. While extensive public domain research specifically labeling this compound as a privileged structure is limited, its utility in the synthesis of various therapeutic agents suggests its potential in this capacity. The combination of the pyridine ring, a common motif in numerous pharmaceuticals, and the highly reactive sulfonyl chloride group makes it a valuable starting material for creating compounds with a wide spectrum of biological activities. Its application in the development of antiviral and antitumor drugs, for instance, underscores its importance as a foundational element in constructing more complex therapeutic molecules americanchemicalsuppliers.com.

Synthesis of Potential Therapeutic Agents

The true value of this compound is demonstrated in its application as a precursor for a variety of potential therapeutic agents. The following sections will detail its role in the synthesis of compounds with anti-inflammatory, antimicrobial, antiviral, and anticancer properties, as well as its use in the development of specific enzyme inhibitors.

Anti-inflammatory Compounds

While specific studies detailing the synthesis of anti-inflammatory compounds directly from this compound are not widely available in the public domain, the broader class of sulfonamide-containing heterocyclic compounds is well-established for its anti-inflammatory properties eurjchem.com. Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature sulfonamide moieties. The general synthetic strategy involves the reaction of a sulfonyl chloride, such as a pyridine-2-sulfonyl chloride derivative, with an appropriate amine to furnish the target sulfonamide. This well-trodden synthetic path suggests the potential of this compound as a valuable starting material for novel anti-inflammatory agents.

Antimicrobial and Antiviral Agents

The pyridine nucleus is a key component in many antimicrobial and antiviral drugs. The incorporation of a sulfonyl group, often as a sulfonamide, can enhance these properties. Research into sulfonylpyridine derivatives has shown promise in developing selective antibacterial agents. For example, a series of sulfonylpyridine molecules were investigated for their antichlamydial activity, with the lead compounds demonstrating efficacy against Chlamydia trachomatis without affecting the growth of other bacteria like S. aureus and E. coli mdpi.com. While this study did not specifically use the benzyloxy-substituted variant, it highlights the potential of the sulfonylpyridine scaffold in creating targeted antimicrobial therapies.

In the context of antiviral research, 2,3,5-Tri-O-benzyl-1-a-D-arabinofuranosyl chloride, a compound sharing the benzyloxy functional group, is a key intermediate in the synthesis of nucleoside analogs used in the development of antiviral and antitumor drugs americanchemicalsuppliers.com. This indicates that the benzyloxy moiety is a valuable component in the design of bioactive molecules, further suggesting the potential of this compound as a building block in this area.

Anticancer Agents

The application of pyridine sulfonyl chlorides in the synthesis of anticancer agents is more directly documented. For instance, pyridine-3-sulfonyl chloride is a reagent used in the synthesis of pyrimidine derivatives that exhibit anti-proliferative activity against certain breast cancer cells chemicalbook.com. The pyridine nucleus itself is a scaffold that has been extensively explored for anticancer effects, with many derivatives showing significant cytotoxic activities against various human cancer cell lines rsc.org. The synthesis of thieno[2,3-b]pyridine derivatives, which have shown anti-proliferative activity, further illustrates the importance of the substituted pyridine core in oncology research mdpi.com. Given these precedents, this compound represents a promising starting material for the development of novel anticancer therapeutics.

Enzyme Inhibitors (e.g., TACE, hGR)

Precursors for Specific Pharmaceutical Intermediates (e.g., TAK-438)

While the pyridine sulfonyl chloride scaffold is crucial in pharmaceutical synthesis, it is important to distinguish between isomers, as their biological effects and synthetic pathways can differ significantly. A prominent example is the potassium-competitive acid blocker (P-CAB) TAK-438, also known as Vonoprazan. The synthesis of TAK-438 utilizes pyridine-3-sulfonyl chloride as a key intermediate. The core structure of TAK-438 is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl )-1H-pyrrol-3-yl]-N-methylmethanamine. This highlights the regiochemical importance of the sulfonyl chloride group's position on the pyridine ring for achieving the desired pharmacological activity.

Although not the precursor for TAK-438, this compound serves as a valuable precursor for other distinct pharmaceutical intermediates. The presence of the benzyloxy group at the 3-position offers a handle for later-stage modification. This group can be removed (debenzylated) to reveal a 3-hydroxypyridine moiety, a structural motif present in various biologically active compounds. The sulfonyl chloride at the 2-position allows for the facile introduction of a sulfonamide linkage, a common functional group in many marketed drugs, including antimicrobial and anti-diabetic agents. cbijournal.com The synthesis of various substituted pyridine-3-sulfonyl amides has been demonstrated through the reaction of the corresponding sulfonyl chlorides with amines. researchgate.net

Facilitating Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the efficacy and safety of drug candidates. This compound is a versatile scaffold for such studies. The reactivity of the sulfonyl chloride group allows for the synthesis of a diverse library of sulfonamide derivatives by reacting it with various primary and secondary amines. cbijournal.comresearchgate.net

Key structural modifications for SAR studies using this scaffold include:

Variation of the Sulfonamide Substituent: A wide range of amines can be coupled to the sulfonyl chloride, allowing chemists to probe the effects of different functional groups (e.g., alkyl, aryl, heterocyclic) on biological activity. This helps in identifying the optimal size, electronics, and hydrogen bonding capacity of the substituent for target binding.

Modification of the Pyridine Ring: While the parent scaffold is fixed, further substitutions on the pyridine ring in subsequent synthetic steps can be explored.

Role of the Benzyloxy Group: The benzyloxy group can be retained to explore lipophilic interactions within a biological target or removed to introduce a hydroxyl group, which can act as a hydrogen bond donor or a point for further functionalization.

By systematically altering these parts of the molecule, researchers can build a clear picture of the structural requirements for a desired biological effect, as has been demonstrated in SAR studies of other pyridazine and imidazo[1,2-a]pyridine derivatives. nih.govnih.gov

Utility in Organic Synthesis and Materials Science

Beyond its direct applications in medicinal chemistry, this compound is a useful tool in broader organic synthesis and the development of new materials.

Construction of Complex Molecular Architectures

The sulfonyl chloride functional group is a powerful tool for forging stable covalent bonds, particularly with nitrogen and oxygen nucleophiles. This reactivity makes this compound an excellent reagent for linking different molecular fragments together to construct complex, multi-component architectures. The resulting sulfonamide or sulfonate ester linkages are generally stable to a wide range of reaction conditions, making them reliable connectors in multi-step syntheses.

Synthesis of Various Heterocyclic Compounds (e.g., Cyclic Sulfones, Pyrroles, Pyridinones)

Sulfonyl chlorides are key starting materials for a variety of heterocyclic systems. Their utility stems from their ability to participate in cyclization reactions, either directly or after conversion to other functional groups.

Cyclic Sulfones: While direct cycloaddition reactions using sulfonyl chlorides to form cyclic sulfones are context-dependent, they are precursors to sulfenes or can be used in reactions that ultimately lead to cyclic sulfone structures. cbijournal.com

Pyrroles: N-sulfonylpyrroles can be synthesized, and the sulfonyl group can influence the reactivity of the pyrrole ring. For instance, the reduction of 2-acyl-N-sulfonylpyrroles can be controlled to yield either 3-pyrrolines or 2-alkylpyrroles.

Pyridinones: The 3-benzyloxy pyridine portion of the molecule is a direct precursor to 3-hydroxypyridinones. A common synthetic route involves the conversion of pyran-4-ones into the corresponding 3-benzyloxypyridin-4(1H)-ones, followed by debenzylation to yield the final hydroxypyridinone product.

The reactivity of sulfonyl chlorides with activated nitriles and other reagents provides a pathway to polysubstituted pyridine derivatives. mdpi.com

Application in Protecting Group Chemistry

The this compound molecule contains a key feature relevant to protecting group strategy. The benzyloxy group itself is a widely used protecting group for hydroxyl functionalities. In this case, it masks the 3-hydroxy group of the pyridine ring. This protection is robust and can withstand a variety of reaction conditions, but it can be readily removed when needed, typically through catalytic hydrogenation, to unmask the hydroxyl group for subsequent reactions.

Furthermore, the pyridinesulfonyl group, once reacted with an amine to form a sulfonamide, can itself act as a protecting group for that amine. N-heterocyclic sulfonamides are known to be stable, and methods for their selective cleavage have been developed, adding to the synthetic utility of this reagent.

Reagents for the Introduction of Sulfonyl Functional Groups

The primary and most direct application of this compound is as a reagent for sulfonylation . It readily reacts with a wide range of nucleophiles to introduce the 3-(benzyloxy)pyridine-2-sulfonyl moiety into a target molecule.

Reaction with Amines: The most common reaction is with primary or secondary amines in the presence of a base (like pyridine or triethylamine) to form stable sulfonamides . cbijournal.com This reaction is fundamental to the creation of SAR libraries and is a cornerstone of medicinal chemistry.

Reaction with Alcohols: It can react with alcohols to form sulfonate esters . These esters are not only stable linkages but can also be excellent leaving groups in nucleophilic substitution reactions, similar to tosylates.

Reaction with Organometallic Reagents: Transition-metal-free reactions with organomagnesium reagents have been reported for related pyridine-2-sulfonyl chlorides, enabling the formation of C-S bonds. researchgate.net

The table below summarizes the key reactions involving this compound.

| Reactant Type | Product | Bond Formed | Significance |

| Primary/Secondary Amine | Sulfonamide | S-N | Creation of drug candidates, SAR studies, stable linkages. |

| Alcohol | Sulfonate Ester | S-O | Stable linkage, potential leaving group for further synthesis. |

| Organometallic Reagent | Aryl/Alkyl Sulfone | S-C | Formation of carbon-sulfur bonds for complex synthesis. |

No Publicly Available Research on the Analytical Applications of this compound

Despite a comprehensive search of scientific literature and databases, no specific applications of the chemical compound this compound in the field of analytical chemistry, as outlined in the requested article structure, have been publicly documented.

Extensive investigations into the use of this compound for enhancing detection in mass spectrometry, improving chromatographic performance, or in charge-switch derivatization methodologies have yielded no specific research findings. The scientific community has not published any studies, application notes, or patents that detail the use of this particular compound for the analytical techniques specified.

While the broader class of sulfonyl chlorides, and specifically pyridine-based sulfonyl chlorides like pyridine-3-sulfonyl chloride, are known derivatization agents in analytical chemistry, there is a significant lack of information pertaining to the 2-sulfonyl chloride isomer with a benzyloxy group at the 3-position. Chemical suppliers list this compound for sale, indicating its synthesis and availability for research purposes. However, its actual application in advanced chemical analysis remains un- or under-reported in accessible scientific literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with the specific focus on analytical chemistry as requested, due to the absence of foundational research data.

Computational Chemistry and Mechanistic Investigations of Pyridine Sulfonyl Chlorides

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions and molecular properties. For pyridine (B92270) sulfonyl chlorides, these studies offer deep insights into their behavior.

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Substitution at Sulfonyl Sulfur)

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the electron-deficient sulfur atom. DFT calculations have been instrumental in elucidating the mechanisms of these reactions. For the analogous arenesulfonyl chlorides, theoretical studies of the chloride-chloride exchange reaction have shown that it proceeds via a single transition state, consistent with a concerted SN2-type mechanism. dntb.gov.uanih.gov This is in contrast to some substitution reactions at phosphorus, which can involve the formation of a pentavalent intermediate. mdpi.com

In an SN2 reaction at the sulfonyl sulfur, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group (chloride) occupy the apical positions. This process typically occurs with an inversion of configuration at the sulfur center. nih.gov For a molecule like 3-(Benzyloxy)pyridine-2-sulfonyl chloride, a similar SN2 mechanism is expected when it reacts with various nucleophiles. DFT calculations can model the potential energy surface of this reaction, determining the activation energy and the structure of the transition state. dntb.gov.uanih.gov

The pyridine ring itself can influence the reaction. Nucleophilic substitution on a pyridine ring is generally favored at the 2- and 4-positions because the anionic charge in the intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.comquimicaorganica.org While the substitution in sulfonyl chlorides occurs at the sulfur atom, the electronic influence of the pyridine ring is still significant.

Analysis of Electronic Structure and Bonding in Sulfonyl Moieties

The electronic structure of the sulfonyl group is a key determinant of its reactivity. Computational studies, including Natural Bond Orbital (NBO) analysis, reveal that the bonding in the sulfonyl group is highly polarized. researchgate.net There is a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. This polarity makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The traditional depiction of the S=O bond as a double bond involving d-orbitals on sulfur has been challenged by computational evidence. researchgate.net Modern analyses suggest that the bonding is better described by a combination of a polar single bond and significant negative hyperconjugation, where lone pairs on the oxygen atoms donate electron density into antibonding orbitals of the S-C and S-Cl bonds. researchgate.net

In this compound, the electronic landscape is further modulated by the pyridine ring and the benzyloxy substituent. The pyridine nitrogen is an electron-withdrawing group, which can further increase the electrophilicity of the sulfonyl sulfur. Conversely, the benzyloxy group, particularly the oxygen atom, can have a donating effect through resonance. DFT calculations can precisely quantify these electronic effects by calculating atomic charges, mapping the molecular electrostatic potential (MEP), and analyzing the frontier molecular orbitals (HOMO and LUMO). rsc.orgrsc.org For instance, the LUMO is expected to be centered on the sulfonyl moiety, indicating that this is the site of nucleophilic attack.

Investigation of Steric and Electronic Effects on Reactivity

Both steric and electronic factors govern the reactivity of pyridine sulfonyl chlorides. Kinetic and computational studies on arenesulfonyl chlorides have demonstrated a strong correlation between the electronic properties of substituents on the aromatic ring and the reaction rate. dntb.gov.uanih.gov Electron-withdrawing groups typically accelerate nucleophilic substitution by stabilizing the developing negative charge in the transition state, while electron-donating groups have the opposite effect. This relationship is often quantified using the Hammett equation, which shows a positive ρ-value for these reactions, confirming that the reaction is favored by electron-withdrawing substituents. dntb.gov.ua

Steric effects can be more complex. While bulky groups near the reaction center generally hinder nucleophilic attack, some studies have shown a counterintuitive acceleration of substitution by ortho-alkyl groups in arenesulfonyl chlorides. nih.govmdpi.com DFT calculations revealed that this is due to a sterically congested ground state. The relief of this steric strain upon moving to the more open trigonal bipyramidal transition state lowers the activation energy and accelerates the reaction. dntb.gov.uanih.gov

For this compound, the benzyloxy group at the 3-position and the sulfonyl chloride at the 2-position create a specific steric and electronic environment. The proximity of the benzyloxy group to the sulfonyl center could influence the accessibility of the sulfur atom to incoming nucleophiles. Computational modeling can dissect these effects by calculating the steric and electronic parameters and correlating them with predicted reactivity.

Molecular Modeling and Docking Studies

Beyond understanding fundamental reactivity, computational methods are crucial in the field of drug discovery, where pyridine sulfonamide derivatives are common scaffolds.

Prediction of Ligand-Target Interactions in Drug Discovery

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.govtandfonline.com

Sulfonamides derived from pyridine sulfonyl chlorides are known to inhibit various enzymes, such as carbonic anhydrases. mdpi.comresearchgate.net Molecular docking studies on these systems can reveal key interactions between the sulfonamide inhibitor and the amino acid residues in the enzyme's active site. mdpi.com Typically, the sulfonamide group coordinates to a zinc ion present in the active site of carbonic anhydrases, and the pyridine and other substituents form hydrogen bonds and hydrophobic interactions with the surrounding protein environment. mdpi.com

For a hypothetical drug candidate derived from this compound, docking studies could predict its binding affinity and mode of interaction with a target protein. uobaghdad.edu.iq The benzyloxy group, for instance, could engage in π-π stacking or hydrophobic interactions within a binding pocket. These in silico predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govtandfonline.com

| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase IX | -7.5 to -8.9 | Coordination to Zn(II), H-bonds with active site residues |

| Thiazole Derivatives with Sulfonamide | Breast Cancer Cell Line (MCF-7) Target | -6.8 to -7.5 | H-bonds, Hydrophobic interactions |

| Imidazole[1,2-a]pyridine Sulfonamides | Antioxidant/Antiproliferative Target | -8.1 to -9.2 | H-bonds, Pi-Alkyl interactions |

Kinetic and Thermodynamic Studies of Reactions Involving Sulfonyl Chlorides

Experimental kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which complement the insights gained from computational chemistry.

Studies on the reactions of arenesulfonyl chlorides with various nucleophiles have established that these reactions generally follow second-order kinetics—first order with respect to the sulfonyl chloride and first order with respect to the nucleophile. dntb.gov.uaiupac.org This is consistent with the bimolecular SN2 mechanism discussed earlier.

The rates of these reactions are influenced by the nature of the nucleophile, the solvent, and the substituents on the sulfonyl chloride. iupac.orgnih.gov Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constants. For bimolecular reactions, a negative entropy of activation is typically observed, reflecting the increased order in the transition state as two molecules combine. dntb.gov.ua

| Substituent on Benzene Ring | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|

| 4-Methoxy | 70.1 ± 2.4 | -90.2 ± 8.1 |

| 4-Methyl | 72.8 ± 1.1 | -83.3 ± 3.8 |

| H (Unsubstituted) | 69.5 ± 1.2 | -91.8 ± 4.1 |

| 4-Chloro | 65.8 ± 0.9 | -96.1 ± 3.1 |

| 3-Trifluoromethyl | 60.8 ± 1.9 | -106.6 ± 6.5 |

Data adapted from kinetic studies on arenesulfonyl chlorides, which serve as a model for the reactivity of pyridine sulfonyl chlorides. dntb.gov.ua

These thermodynamic parameters provide a complete picture of the reaction's energy profile. For reactions of this compound, similar kinetic studies would be essential to quantify its reactivity and to understand how factors like solvent polarity and nucleophile strength affect the reaction rate and mechanism.

Influence of Solvent and Temperature

The rates of solvolysis for sulfonyl chlorides are highly dependent on the properties of the solvent. The extended Grunwald-Winstein equation is a powerful tool used to quantify these effects by correlating the reaction rate constant (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). The equation is expressed as:

log(k/k₀) = lNT + mYCl

Here, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), while l and m are sensitivity parameters. The l value reflects the sensitivity of the reaction rate to the solvent's nucleophilicity, and the m value indicates its sensitivity to the solvent's ability to stabilize charge separation. koreascience.krnih.gov

For reactions of arenesulfonyl chlorides, typical l values are around 1.0 and m values are approximately 0.6. koreascience.kr The ratio of l/m being greater than 1.0 is characteristic of a bimolecular SN2 mechanism where bond formation is significant in the transition state. koreascience.kr For example, studies on various benzenesulfonyl chlorides and heteroaromatic sulfonyl chlorides in a wide range of hydroxylic solvents, including aqueous binary mixtures and fluoroalcohols, confirm this mechanistic pathway. nih.govnih.govresearchgate.net

Temperature also plays a critical role in reaction kinetics. Studies conducted at various temperatures allow for the calculation of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). For the hydrolysis of benzenesulfonyl chlorides, the heat capacity of activation (ΔCp‡) has been interpreted in the context of the solvent shell's structural stability around the reactants. cdnsciencepub.com

Further mechanistic evidence is provided by the kinetic solvent isotope effect (KSIE). For the solvolysis of sulfonyl chlorides, KSIE values, such as kMeOH/kMeOD, are typically in the range of 1.7 to 1.8. mdpi.comnih.gov A KSIE value greater than 1.5 suggests that the solvent molecule is involved in the rate-determining step, often acting as a general base catalyst to facilitate proton removal in the transition state, which is consistent with a concerted SN2 process. beilstein-journals.orgkoreascience.kr

Examination of Substituent Effects on Reaction Rates

The electronic properties of substituents on the pyridine ring significantly modulate the reactivity of the sulfonyl chloride group. The electrophilicity of the sulfur atom is key to the reaction rate; electron-withdrawing groups (EWGs) enhance this electrophilicity and accelerate nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.

This relationship can be quantified using the Hammett equation:

log(kX/kH) = ρσ

In this equation, kX and kH are the rate constants for the substituted and unsubstituted compounds, respectively. The substituent constant (σ) quantifies the electronic effect of the substituent, and the reaction constant (ρ) measures the sensitivity of the reaction to these effects. A positive ρ value indicates that the reaction is accelerated by EWGs. nih.gov

For this compound, several electronic factors are at play:

Pyridine Nitrogen : The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but increases the electrophilicity of the sulfur atom at the C-2 position.

Sulfonyl Chloride Group : The -SO₂Cl group is a powerful EWG, further increasing the positive partial charge on the sulfur atom.

Benzyloxy Group : The benzyloxy group at the C-3 position has a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) but can be electron-donating through resonance (+M).

In reactions involving nucleophilic attack at the sulfonyl group, the inductive effects of the ring nitrogen and the resonance effects of substituents play a crucial role in stabilizing the transition state. Studies on substituted pyridines show a clear correlation between the electronic nature of the substituent and the reactivity of the system. nih.govnih.gov Electron-donating groups tend to decrease the reaction rate by reducing the electrophilicity of the sulfur center.

Crystallographic and Hirshfeld Surface Analysis for Noncovalent Interactions

While a specific crystal structure for this compound is not described in the available literature, extensive analysis of analogous aromatic and heteroaromatic sulfonyl chlorides provides significant insight into the expected solid-state structure and intermolecular interactions. nih.govnih.gov X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal, while Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various noncovalent interactions that govern crystal packing. nih.govias.ac.in

In a study comparing the crystal structures of a heteroaryl sulfonyl chloride and its corresponding sulfonyl fluoride, Hirshfeld analysis revealed the critical role of the sulfonyl oxygens and the halogen atom in directing the crystal packing. nih.govnih.gov The dominant interactions were found to arise from the sulfonyl oxygen atoms, not the halogen. nih.gov For the sulfonyl chloride analog, significant intermolecular contacts included Cl···O, H···Cl, and O···H interactions. nih.gov

Based on these analogous systems, the crystal structure of this compound would be stabilized by a complex network of weak noncovalent interactions. These would likely include:

Hydrogen Bonds : C–H···O interactions involving the sulfonyl oxygen atoms as acceptors and aromatic protons as donors.

Halogen Bonds : Interactions between the chlorine atom and electronegative atoms like oxygen or nitrogen (C–Cl···O/N).

π-Interactions : π-π stacking between the pyridine and benzene rings of adjacent molecules.

van der Waals Forces : A multitude of contacts such as H···H, C···H, and O···H, which collectively contribute significantly to the crystal packing energy. researchgate.net

Future Directions and Emerging Research Avenues for 3 Benzyloxy Pyridine 2 Sulfonyl Chloride

Development of More Sustainable and Atom-Economical Synthetic Routes

Key areas for development include:

Elimination of Hazardous Reagents: Future synthetic strategies will likely move away from conventional chlorinating agents like phosphorus pentachloride and thionyl chloride, which are hazardous and produce corrosive byproducts. Research into milder and more selective reagents, such as those based on N-chlorosuccinimide, is a promising direction. researchgate.net

Aqueous and Catalytic Processes: Inspired by green chemistry principles, the development of aqueous-based synthetic routes is a major goal. The use of water as a solvent and the application of copper catalysts in Sandmeyer-type reactions for related pyridine (B92270) sulfonyl chlorides demonstrate a path toward more environmentally friendly processes. patsnap.comgoogle.comacs.org

Atom-Economical Starting Materials: Utilizing readily available and less complex precursors is crucial for atom economy. Syntheses starting from materials like 3-aminopyridine derivatives via diazotization and sulfonation are being optimized to maximize the incorporation of atoms from reactants into the final product, thus minimizing waste. google.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages in safety and scalability for hazardous reactions. Implementing flow processes for the chlorosulfonation step could allow for better temperature control, reduced reaction volumes, and safer handling of reactive intermediates.

A comparison of traditional versus potential green synthetic approaches is outlined below:

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Reagents | Phosphorus pentachloride, Thionyl chloride | N-Chlorosuccinimide, H2O2/SOCl2, Catalytic systems researchgate.netorganic-chemistry.org |

| Solvents | Acetic acid, Chlorinated solvents | Water, Recyclable organic solvents |

| Byproducts | Phosphorus oxychloride, Acidic waste | Succinimide (recyclable), Water researchgate.net |

| Conditions | Often harsh, high temperatures | Milder, room temperature, catalytic patsnap.com |

| Efficiency | Can have low atom economy | High atom economy, reduced waste streams acs.orgacs.org |

Exploration of Undiscovered Reactivity Pathways and Catalyst Systems

Beyond its role as a precursor to sulfonamides, the unique electronic and structural features of 3-(Benzyloxy)pyridine-2-sulfonyl chloride open doors to novel chemical transformations. Future research will likely focus on uncovering new reactivity patterns through innovative catalytic systems.

C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Future work could explore transition-metal-catalyzed C-H activation of the pyridine ring, allowing for the introduction of new substituents at positions 4, 5, or 6. acs.org Such late-stage modifications would provide rapid access to a diverse range of analogues. Electrochemical methods are also emerging for the meta-sulfonylation of pyridines, suggesting a new avenue for reactivity. nih.gov

Photocatalysis and Radical Chemistry: Visible-light photocatalysis offers a powerful tool for generating radical intermediates under mild conditions. nih.gov Research could investigate the conversion of the sulfonyl chloride group into a sulfonyl radical, which could then participate in a variety of addition and coupling reactions. nih.govresearchgate.net This approach could enable the construction of complex molecular scaffolds that are difficult to access through traditional methods.

Novel Coupling Reactions: The sulfonyl chloride moiety is not just a reactive group for forming sulfonamides; it can also participate in transition-metal-catalyzed cross-coupling reactions. Future studies may develop palladium, copper, or nickel-catalyzed reactions where the -SO2Cl group acts as a leaving group or a coupling partner, enabling the formation of C-C, C-N, and C-S bonds in new ways. acs.org

Transition-Metal-Free Reactions: To enhance sustainability, exploring reactivity under transition-metal-free conditions is of high interest. Magnesium amides have been used for the amination of pyridine-2-sulfonyl chlorides, offering an alternative to metal-catalyzed processes. researchgate.net

Advanced Applications in Complex Molecule Synthesis and Diversification

The structure of this compound makes it an ideal scaffold for the synthesis of complex and biologically relevant molecules. Its utility in creating diverse chemical libraries for drug discovery is a significant area for future exploration.

Late-Stage Functionalization: The ability to modify complex drug-like molecules in the final steps of a synthesis is highly valuable. The sulfonyl chloride group is well-suited for late-stage functionalization, allowing for the rapid introduction of a wide array of functional groups by reaction with various nucleophiles. nih.govnih.gov Furthermore, the benzyloxy group can be selectively removed to reveal a phenol, providing another handle for diversification.

Scaffold for Medicinal Chemistry: Pyridine-containing compounds are ubiquitous in pharmaceuticals. nih.gov This building block can serve as the starting point for creating libraries of novel compounds for screening against various biological targets. For instance, derivatives of patsnap.comgoogle.comCurrent time information in Denbighshire, GB.triazolo[4,3-a]pyridine sulfonamides have been investigated as potential antimalarial agents, highlighting the therapeutic potential of this scaffold. mdpi.com

Synthesis of Natural Product Analogues: Many natural products contain pyridine or substituted aromatic rings. This compound could be used as a key intermediate in the total synthesis of natural products or to create simplified analogues with improved pharmacological properties. The selective fluorination of benzyloxy-substituted pyridines has been demonstrated as a strategy for creating complex molecules. acs.org

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Biology

The convergence of automated synthesis, high-throughput screening (HTS), and artificial intelligence (AI) is revolutionizing chemical biology and drug discovery. This compound and its derivatives are well-positioned to benefit from these technological advancements.

High-Throughput Synthesis and Screening: The reactivity of the sulfonyl chloride group is amenable to automated parallel synthesis, enabling the rapid generation of large libraries of derivatives. These libraries can then be subjected to HTS to identify "hits" with desired biological activity against various targets, such as enzymes or receptors. nih.govsouthernresearch.orgthermofisher.com

AI-Driven Molecular Design: Machine learning algorithms can analyze structure-activity relationship (SAR) data from screened libraries to predict the properties of new, unsynthesized molecules. nih.gov AI can be used to design novel derivatives of this compound with optimized potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery cycle. researchgate.netbath.ac.uk

Predictive Reactivity and Pathway Optimization: AI tools are increasingly used to predict the outcomes of chemical reactions and to design optimal synthetic pathways. cas.orglbl.gov This could be applied to forecast the reactivity of the pyridine scaffold, identify potential side reactions, and propose novel, efficient routes to complex targets derived from this compound. The development of synthetic chloride transporters has already been guided by machine learning, showcasing the power of this approach. rsc.orgnih.gov

Potential in Novel Material Science Applications

While primarily explored in the context of life sciences, the structural motifs within this compound suggest potential applications in material science that remain largely untapped.

Pyridine-Based Polymers: The pyridine ring is a key component in various functional materials due to its electronic properties and ability to coordinate with metals. nih.govwikipedia.org Polymers incorporating this scaffold could be designed for applications in electronics, such as in organic light-emitting diodes (OLEDs) or as sensors. researchgate.net

Sulfonated Polymers and Materials: The sulfonyl group can be converted into a sulfonic acid or sulfonate group. Polymers containing such groups are used in a variety of high-tech applications, including as ion-exchange resins, membranes for fuel cells, and flame-retardant additives. britannica.comresearchgate.netacs.org Future research could focus on creating polymers from this compound derivatives for these advanced applications.

High-Energy Materials: Certain pyridine derivatives containing multiple nitro groups have been theoretically investigated as potential high-energy materials. researchgate.net While this compound itself is not in this class, it serves as a functionalized pyridine scaffold that could be chemically modified to explore novel energetic materials.

Functional Coatings and Surfaces: The reactivity of the sulfonyl chloride allows it to be grafted onto surfaces containing nucleophilic groups (e.g., hydroxyls or amines). This could be exploited to create functionalized surfaces with tailored properties, such as altered hydrophobicity, biocompatibility, or chemical resistance.

Q & A

Q. What are the primary synthetic routes for preparing 3-(benzyloxy)pyridine-2-sulfonyl chloride, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves two main steps:

Introduction of the benzyloxy group : A pyridine derivative (e.g., 2-hydroxypyridine) undergoes nucleophilic substitution with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF .

Sulfonylation : The intermediate is treated with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis .

Optimization Tips :

- Use excess chlorosulfonic acid (1.5–2.0 equiv) to drive the reaction to completion.

- Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1) or LC-MS.

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for benzyloxy protons (δ 4.8–5.2 ppm, singlet) and pyridine ring protons (δ 7.5–8.5 ppm, multiplet).

- ¹³C NMR : The sulfonyl chloride group appears at δ 115–120 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.7).

- FT-IR : Strong S=O stretches at 1360–1370 cm⁻¹ and 1150–1160 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Storage : Keep in a desiccator at –20°C under inert gas (e.g., N₂) to prevent hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the benzyloxy substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Methodological Answer: The electron-donating benzyloxy group at the 3-position activates the pyridine ring, enhancing the electrophilicity of the sulfonyl chloride at the 2-position. This facilitates reactions with:

- Amines : Form sulfonamides (e.g., with primary amines in DCM at 0°C, 80–90% yield) .

- Alcohols : Generate sulfonate esters (e.g., with benzyl alcohol in pyridine, 70–85% yield) .

Key Consideration : Steric hindrance from the benzyloxy group may reduce reactivity with bulky nucleophiles.

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during sulfonylation?

Methodological Answer:

- Moisture Control : Use molecular sieves (3Å) or anhydrous solvents (e.g., distilled DCM).

- Temperature : Maintain reactions at 0–5°C during sulfonylation to suppress hydrolysis .

- Catalytic Additives : Add a catalytic amount of DMAP (0.1 equiv) to accelerate sulfonylation and reduce side-product formation .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model the electron density map. The sulfonyl chloride group exhibits higher electrophilicity at the 2-position due to resonance stabilization from the pyridine nitrogen .

- Transition State Analysis : Simulate nucleophilic attack pathways to predict preferential substitution at the sulfonyl chloride site vs. the benzyloxy group .

Key Research Challenges

- Contradictions in Reactivity : reports trifluoromethyl-substituted analogues as more reactive, but the benzyloxy group’s steric effects may offset this trend. Validate via kinetic studies .

- Purification Difficulties : Silica gel chromatography may degrade the compound; use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。